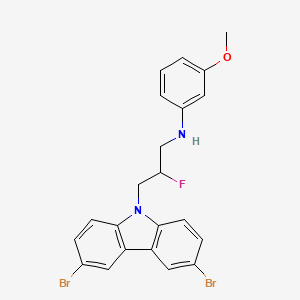
Pd-1/pd-l1 inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-1, also known as PD-1/PD-L1 inhibitor 1, is a small-molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed death-ligand 1 (PD-L1). This interaction plays a crucial role in the immune system’s ability to recognize and attack cancer cells. By inhibiting this interaction, BMS-1 acts as an immunomodulator, enhancing the body’s immune response against tumors .
Mechanism of Action
- PDL1 is overexpressed on the surface of malignant tumor cells. When PDL1 binds to PD1, it inhibits the proliferation of PD1-positive cells and contributes to immune evasion by tumors, ultimately leading to treatment failure .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
PD-1/PD-L1 Inhibitor 1 interacts with the PD-1 and PD-L1 proteins, which are key players in the immune checkpoint pathway . The interaction between PD-1 and PD-L1 negatively regulates the immune response, mainly by inhibiting the activity of effector T cells . This compound blocks this interaction, thereby enhancing the immune response .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . By blocking the PD-1/PD-L1 interaction, it can restore T cell activity and enhance anti-tumor immunity .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the binding interactions between PD-1 and PD-L1 . This blockade prevents the activation of the PD-1/PD-L1 pathway, which is commonly hijacked by cancer cells to escape immune surveillance . This results in the enhancement of the immune response against cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the inhibitor has a stable effect on the immune response over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . While low doses can enhance the immune response against cancer cells, high doses may lead to toxic or adverse effects
Metabolic Pathways
This compound is involved in the PD-1/PD-L1 pathway, which is a key immune checkpoint pathway . It interacts with the PD-1 and PD-L1 proteins, which are part of this pathway
Subcellular Localization
This compound is primarily located in the cell membrane, where it interacts with the PD-1 and PD-L1 proteins . Recent studies suggest that PD-L1 can also be found in other cellular compartments, where it plays additional roles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of the Core Structure: This typically involves the construction of a biphenyl or other aromatic core through Suzuki coupling or other cross-coupling reactions.
Functionalization: Introduction of functional groups such as amines, carboxylates, or sulfonamides to enhance binding affinity and selectivity.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve high purity
Industrial Production Methods
Industrial production of BMS-1 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
BMS-1 undergoes various chemical reactions, including:
Oxidation: BMS-1 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in BMS-1, potentially altering its activity.
Substitution: BMS-1 can undergo substitution reactions where functional groups are replaced with other groups to modify its properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
BMS-1 has a wide range of scientific research applications, including:
Cancer Immunotherapy: BMS-1 is primarily used in cancer research to study its effects on tumor growth and immune response. .
Drug Development: BMS-1 serves as a lead compound for developing new inhibitors with improved efficacy and safety profiles
Comparison with Similar Compounds
Similar Compounds
Incyte-001: Another small-molecule inhibitor targeting the PD-1/PD-L1 interaction.
Incyte-011: A more potent inhibitor compared to Incyte-001, with increased efficacy in promoting interferon-gamma production.
BMS-1001: Exhibits the highest binding activity for PD-L1 among the compared inhibitors.
Uniqueness of BMS-1
BMS-1 stands out due to its balanced profile of efficacy and safety. It has demonstrated significant potential in preclinical studies, making it a promising candidate for further development. Its ability to modulate the immune response without causing excessive toxicity is a key advantage over other similar compounds .
Properties
IUPAC Name |
(2S)-1-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33NO5/c1-20-22(12-9-13-24(20)21-10-5-4-6-11-21)19-35-23-16-27(33-2)25(28(17-23)34-3)18-30-15-8-7-14-26(30)29(31)32/h4-6,9-13,16-17,26H,7-8,14-15,18-19H2,1-3H3,(H,31,32)/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOYJODMIAUJHH-SANMLTNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCCC4C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC3=CC(=C(C(=C3)OC)CN4CCCC[C@H]4C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes PD-1/PD-L1 inhibitors a promising treatment avenue for urothelial carcinoma, particularly in the context of DNA damage response?
A1: While platinum-based chemotherapy has been the standard treatment for urothelial carcinoma, identifying predictive biomarkers for treatment response has been challenging. Recent research using high-throughput sequencing technologies has revealed a high prevalence of molecular alterations in DNA damage response and repair (DDR) genes within this cancer type []. Interestingly, these alterations might correlate with sensitivity not only to platinum-based therapies but also to immune checkpoint blockade, including PD-1/PD-L1 inhibitors []. This suggests that targeting the DDR pathway in conjunction with immunotherapy could be a promising therapeutic strategy. Further research is needed to fully elucidate the interplay between DDR alterations and response to PD-1/PD-L1 inhibition in urothelial carcinoma.
Q2: What are the current challenges in utilizing PD-1/PD-L1 inhibitors for urothelial carcinoma treatment?
A2: Although demonstrating promising results, a considerable number of urothelial carcinoma patients do not respond effectively to anti-PD-1/PD-L1 therapy []. Identifying reliable biomarkers that can predict treatment response is crucial for maximizing the benefit to patients while minimizing unnecessary exposure to potential side effects. Additionally, research is ongoing to understand the mechanisms behind resistance to these therapies and explore novel immune checkpoint molecules as potential therapeutic targets []. Combining immunotherapy with other treatment modalities, such as chemotherapy or radiotherapy, is also being actively investigated to enhance treatment efficacy [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
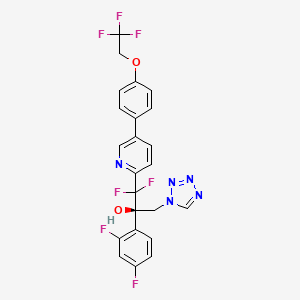

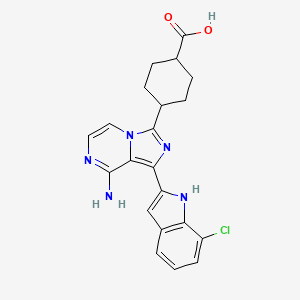
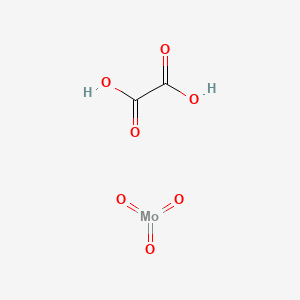
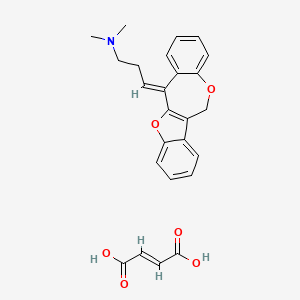
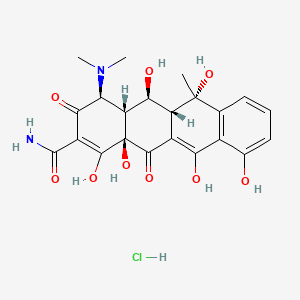
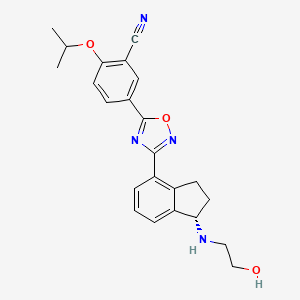
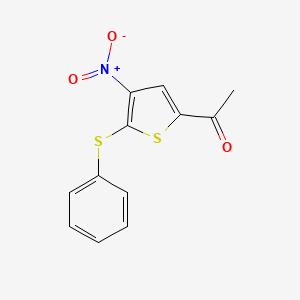
![acetic acid;2-[[(1R,2S)-2-aminocyclohexyl]amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B609809.png)
